5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C8H12ClN3O. It has a molecular weight of 201.65 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(14-12-9)5-13-7-3-10-4-7;/h6-7,10H,1-5H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis and Characterization of Antimicrobial Agents : Studies have demonstrated the synthesis and characterization of azetidinone derivatives, including those similar to 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride, showing significant antimicrobial activities against various bacterial and fungal strains (Desai & Dodiya, 2014), (Dodiya et al., 2012).
Synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole Derivatives : Research has been conducted on synthesizing Schiff base derivatives incorporating 1,3,4-oxadiazole, exhibiting efficient antimicrobial, antioxidant, antituberculosis, and anticancer activities (Verma et al., 2019).
Biological and Pharmacological Applications
Anti-inflammatory and Antithrombotic Studies : Oxadiazole derivatives, including structures similar to 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride, have been studied for their anti-inflammatory and antithrombotic effects in rats, showing potential for pharmaceutical development (Basra et al., 2019).
Potential Anticancer Agents : The synthesis of various oxadiazole derivatives has been explored for their potential as anticancer agents. These studies have revealed the significance of specific substitutions on the oxadiazole ring for enhanced activity (Kumar et al., 2011).
Chemical Synthesis and Applications
Efficient Scale-Up Synthesis of Oxadiazole Compounds : Research has also focused on developing efficient synthesis methods for oxadiazole compounds, indicating their importance in pharmaceutical research (Hou et al., 2016).
Photochemistry of Heterocyclic Compounds : The study of photochemical reactions involving oxadiazole compounds, like 1,3,4-oxadiazoles, has been conducted to understand their chemical behavior and potential applications (Tsuge et al., 1973).
Safety And Hazards
properties
IUPAC Name |
5-(azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-2-5(1)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWFJAAEDNNKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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